4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine
Description
Properties
IUPAC Name |
4-[2-(4-bromo-2-chlorophenoxy)ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLSJDMWTKQUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine typically involves the reaction of 4-bromo-2-chlorophenol with 2-chloroethylmorpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes. The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives. Substitution reactions can result in the formation of various substituted phenoxyethylmorpholine derivatives.
Scientific Research Applications
4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Varying Alkyl Chains
- 4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine Molecular Formula: C₁₃H₁₇BrClNO₂ Molecular Weight: 334.65 g/mol (CAS: 433946-01-1) . Key Difference: The propyl linker (vs. ethyl in the target compound) increases molecular weight by ~14 g/mol. This elongation may enhance lipophilicity (predicted higher log P) but reduce aqueous solubility.
Halogen-Substituted Morpholine Derivatives
- 4-(2-Bromo-4-fluorobenzyl)morpholine Molecular Formula: C₁₁H₁₃BrFNO Molecular Weight: 290.13 g/mol (CAS: 1086600-40-9) .
- 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine Molecular Formula: C₁₁H₁₂BrFNO Molecular Weight: 288.12 g/mol (CAS: 338454-98-1) . Comparison: The benzyl group (vs. phenoxyethyl) shortens the linker and changes substitution patterns, likely reducing conformational flexibility.
Aromatic Substituent Variations
- 4-(2-(Naphthalen-1-yloxy)ethyl)morpholine Molecular Formula: C₁₆H₁₉NO₂ cLog P: 4.2 (vs. estimated higher log P for the target compound due to Br/Cl) . Activity: Demonstrated inhibitory potency in TNF-α production studies, attributed to the naphthyl group’s planar aromatic system enhancing hydrophobic interactions .
- 4-(2-(Phenoxy)ethyl)morpholine Molecular Formula: C₁₂H₁₇NO₂ cLog P: 3.2 .
Heterocyclic-Linked Morpholine Derivatives
4-(4-(2-(5-Bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)morpholine
4-(2-(4-(2-Chloro-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine (Compound 29)
Physicochemical Profiling
| Compound | Molecular Weight (g/mol) | Halogen Substituents | cLog P | Solubility (Predicted) |
|---|---|---|---|---|
| 4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine | 320.62 | Br, Cl | ~4.5* | Low (non-polar solvents) |
| 4-(3-(4-Bromo-2-chlorophenoxy)propyl)morpholine | 334.65 | Br, Cl | ~4.8* | Very low |
| 4-(2-(Naphthalen-1-yloxy)ethyl)morpholine | 265.33 | None | 4.2 | Moderate (DCM/THF) |
| 4-(2-Bromo-4-fluorobenzyl)morpholine | 290.13 | Br, F | ~3.9* | Moderate |
*Estimated based on halogen contributions.
Biological Activity
4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine is a halogenated morpholine derivative that has garnered attention for its potential biological activities. The presence of halogen substituents, specifically bromine and chlorine, enhances the lipophilicity and biological interaction of the compound, making it a candidate for various pharmacological applications. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes a morpholine ring, which is known for its ability to participate in various chemical reactions typical of amines, such as acylation and alkylation. This versatility allows for further functionalization, potentially leading to derivatives with enhanced biological properties.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : The halogenated structure is associated with increased antimicrobial efficacy against various pathogens.
- Antifungal Properties : Similar derivatives have shown effectiveness in inhibiting fungal growth.
- Anticancer Potential : Research indicates that certain morpholine derivatives can induce apoptosis in cancer cell lines.
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C₁₂H₁₅BrClNO₂ | Antimicrobial, Antifungal |
| 4-(2-(4-Bromo-3-fluorophenoxy)ethyl)morpholine | C₁₂H₁₅BrFNO₂ | Enhanced anticancer activity |
| 4-(2-(3-Chloro-4-fluorophenoxy)ethyl)morpholine | C₁₂H₁₅ClFNO₂ | Variable antifungal activity |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways remain to be fully elucidated, but studies indicate a potential for enzyme inhibition and receptor binding.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antibacterial properties of morpholine derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines. For instance, compounds derived from morpholines showed IC50 values indicating effective concentration levels required to inhibit cell growth .
- Enzyme Interaction Studies : Research on the metabolic pathways involving cytochrome P450 enzymes highlighted the role of specific CYPs in the metabolism of related compounds, providing insights into how these structures are processed within biological systems .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-(2-(4-Bromo-2-chlorophenoxy)ethyl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a bromo-chlorophenol derivative (e.g., 4-bromo-2-chlorophenol) and a morpholine-containing ethyl halide. Evidence from analogous morpholine derivatives (e.g., bromo-fluorobenzyl morpholines) suggests using a polar aprotic solvent (e.g., dichloromethane) with a base like K₂CO₃ to deprotonate the phenol and facilitate substitution . Optimization may involve adjusting reaction time (12-24 hours), temperature (40-60°C), and stoichiometric ratios (1:1.2 phenol:morpholine derivative) to improve yield (>70%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To identify the morpholine ring (δ ~3.6 ppm for N-CH₂ and ~2.4 ppm for O-CH₂) and aromatic protons (δ ~7.0-7.5 ppm for bromo-chlorophenyl) .
- IR Spectroscopy : To detect C-O-C stretching (~1100 cm⁻¹) and aryl halide vibrations (~500-600 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (expected [M+H]⁺ ~346-348 Da) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at -20°C to minimize hydrolysis of the ether bond. Stability studies on similar morpholine derivatives indicate degradation <5% over six months under inert atmospheres .
Advanced Research Questions
Q. How do electronic and steric effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Bromine acts as a superior leaving group compared to chlorine, enabling selective cross-coupling at the bromine site. Computational modeling (DFT) of analogous compounds shows chlorine’s electron-withdrawing effect increases the electrophilicity of the adjacent carbon, enhancing oxidative addition with palladium catalysts . Steric hindrance from the morpholine ring may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
Q. What computational strategies (e.g., molecular docking, DFT) are suitable for predicting biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX) enzymes. Evidence from bromo-fluorophenyl morpholines suggests hydrophobic interactions between the halogenated aryl group and COX’s active site .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution and frontier molecular orbitals, predicting reactivity in biological systems .
Q. How can contradictions in reported biological activities of structurally similar morpholine derivatives be resolved?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies with controlled variables (e.g., cell lines, assay protocols). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations or incubation times. Meta-analysis of published data (e.g., PubChem BioAssay) can identify trends .
Q. What in vitro assays are recommended for evaluating potential kinase inhibition?
- Methodological Answer : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, BRAF). Pre-incubate the compound (1-100 µM) with kinase and ATP, and measure residual activity. Include staurosporine as a positive control .
Q. How can isotopic labeling (e.g., deuterium) be incorporated for pharmacokinetic studies?
- Methodological Answer : Introduce deuterium at the ethyl linker via reductive deuteration of a ketone intermediate (e.g., using NaBD₄). LC-MS/MS can track deuterated metabolites in plasma and liver microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
